molecular formula C10H10N2O2 B2873517 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol CAS No. 1537268-73-7

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Cat. No.: B2873517
CAS No.: 1537268-73-7
M. Wt: 190.202
InChI Key: JELBADMXOJTVPB-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a phenylhydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of phenyl-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl-1,3,4-oxadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with oxadiazole derivatives. For instance, the oxadiazole ring can be formed through cyclization reactions involving hydrazines and carbonyl compounds. The resulting structure is characterized by a hydroxyl group attached to an ethyl chain linked to the oxadiazole moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For example, derivatives with similar structures have shown significant bactericidal effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus spp. .

CompoundActivityReference
This compoundModerate antibacterial activity
3-acetyl derivativesStrong bactericidal effect

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing oxadiazole rings have been shown to exhibit cytotoxicity against several cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 10 nM to 1.51 μM against different cancer cell lines .

Cell LineIC50 (µM)Reference
HepG235.58
MCF7<5.55
HCT116<5.55

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that the presence of bulky aryl groups on the oxadiazole ring enhances biological activity. Specifically, substituents at the second and fifth positions of the oxadiazole ring are crucial for its pharmacological properties .

Case Studies

A notable study evaluated the cytotoxic effects of various oxadiazole derivatives on HepG2 cells using flow cytometry. The results indicated that treatment with these compounds led to significant alterations in cell cycle distribution and apoptosis induction .

Flow Cytometry Results

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated45.8637.0917.05
Treated52.3341.0310.41

These findings suggest that 2-(5-Phenyl-1,3,4-oxadiazol-2-y)ethan-1 ol may induce cell cycle arrest and promote apoptosis in cancer cells.

Properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-7-6-9-11-12-10(14-9)8-4-2-1-3-5-8/h1-5,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELBADMXOJTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537268-73-7
Record name 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
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